molecular formula C18H22N2O5S2 B305130 2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

2-(N-METHYL2,5-DIMETHOXYBENZENESULFONAMIDO)-N-[2-(METHYLSULFANYL)PHENYL]ACETAMIDE

Cat. No.: B305130
M. Wt: 410.5 g/mol
InChI Key: UYZYBKGEDXTSGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a sulfonyl group, a dimethoxyphenyl group, and a methylsulfanyl group, making it a unique molecule with diverse chemical properties.

Properties

Molecular Formula

C18H22N2O5S2

Molecular Weight

410.5 g/mol

IUPAC Name

2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C18H22N2O5S2/c1-20(12-18(21)19-14-7-5-6-8-16(14)26-4)27(22,23)17-11-13(24-2)9-10-15(17)25-3/h5-11H,12H2,1-4H3,(H,19,21)

InChI Key

UYZYBKGEDXTSGG-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1SC)S(=O)(=O)C2=C(C=CC(=C2)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the sulfonylation of 2,5-dimethoxyphenylamine, followed by the introduction of the methylsulfanyl group through a substitution reaction. The final step involves the acylation of the intermediate with 2-(methylsulfanyl)phenylacetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or alkylated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dimethoxyphenyl and methylsulfanyl groups may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide
  • 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(ethylsulfanyl)phenyl]acetamide
  • 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]propionamide

Uniqueness

The unique combination of the sulfonyl, dimethoxyphenyl, and methylsulfanyl groups in 2-[(2,5-dimethoxyphenyl)sulfonylamino]-N-[2-(methylsulfanyl)phenyl]acetamide provides distinct chemical properties and potential biological activities that differentiate it from similar compounds.

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